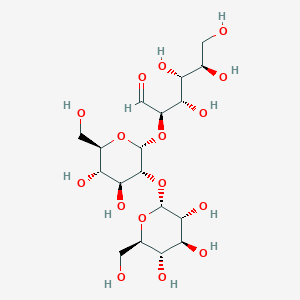
1,1,2-Tris(triethoxysilyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Tris(ethoxysilyl)ethane is an organosilicon compound with the molecular formula C20H48O9Si3. It is a colorless to pale yellow liquid that is soluble in organic solvents and hydrolyzes in the presence of water. This compound is primarily used as a precursor in the synthesis of various organosilicon materials and has applications in multiple fields, including materials science and chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2-Tris(ethoxysilyl)ethane can be synthesized through the reaction of ethyl orthosilicate with ethylene glycol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H5O-Si(OC2H5)3+HO-CH2-CH2-OH→1,1,2-Tris(ethoxysilyl)ethane+by-products
Industrial Production Methods
In industrial settings, the production of 1,1,2-Tris(ethoxysilyl)ethane involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Tris(ethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of water, catalysts, and other reagents.
Hydrolysis: In the presence of water, 1,1,2-Tris(ethoxysilyl)ethane hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form siloxane networks.
Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with various properties
Common Reagents and Conditions
Water: Hydrolysis reactions are typically carried out in the presence of water.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions.
Organosilicon Polymers: Formed during polymerization reactions.
Aplicaciones Científicas De Investigación
1,1,2-Tris(ethoxysilyl)ethane has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor in the synthesis of mesoporous organosilica materials, which have applications in catalysis, adsorption, and separation processes.
Chemistry: Employed in the preparation of hybrid organic-inorganic materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Mecanismo De Acción
The mechanism of action of 1,1,2-Tris(ethoxysilyl)ethane involves its ability to undergo hydrolysis and condensation reactions to form siloxane networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in materials science, the formation of siloxane networks can enhance the mechanical and thermal properties of materials .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar hydrolysis and condensation properties.
Tetraethyl orthosilicate: A commonly used precursor in the synthesis of silica-based materials.
(3-Aminopropyl)triethoxysilane: Used for surface modification and functionalization of materials
Uniqueness
1,1,2-Tris(ethoxysilyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked siloxane networks. This property makes it particularly useful in applications requiring materials with high mechanical strength and thermal stability .
Propiedades
Fórmula molecular |
C8H18O3Si3 |
|---|---|
Peso molecular |
246.48 g/mol |
InChI |
InChI=1S/C8H18O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7H2,1-3H3 |
Clave InChI |
LTQQIONDKICJOZ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si]CC([Si]OCC)[Si]OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
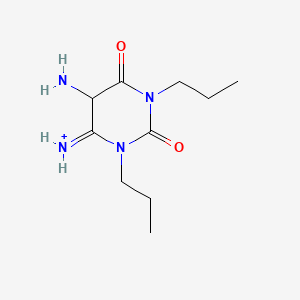
![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)
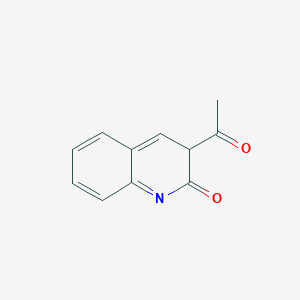
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12349847.png)

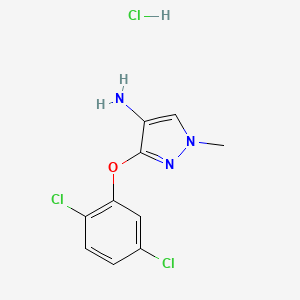
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
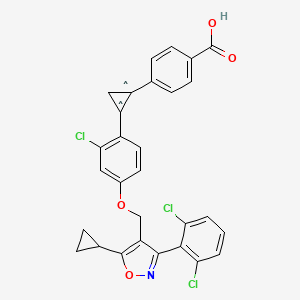
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)

